molecular formula C9H17BrN2 B13661291 3-(7-Bromoheptyl)-3-methyl-3H-diazirine

3-(7-Bromoheptyl)-3-methyl-3H-diazirine

Cat. No.: B13661291
M. Wt: 233.15 g/mol
InChI Key: VIBALJJLGDFYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an aliphatic diazirine-based photoreactive crosslinking reagent essential for photoaffinity labeling (PAL) studies in chemical biology and proteomics . This compound features a seven-carbon bromoalkyl chain, serving as a versatile handle for bioorthogonal conjugation to other molecules of interest, such as ligands, proteins, or solid supports . The core 3H-diazirine ring remains stable under a wide range of acidic and basic conditions and upon exposure to nucleophiles, ensuring compatibility with complex biological systems . Upon irradiation with ultraviolet light (typically 350-360 nm), the diazirine ring undergoes photolysis, generating a highly reactive carbene species and releasing nitrogen gas . This carbene can subsequently form covalent bonds via insertion into ubiquitous C-H, N-H, and O-H bonds, enabling irreversible, proximity-driven crosslinking to biomolecules . This mechanism is the foundation of its application for mapping elusive biomolecular interactions, including ligand-receptor, protein-protein, and protein-nucleic acid interactions . Compared to other photoreactive groups like aryl azides or benzophenones, diazirines offer a superior combination of a small molecular size, which minimizes steric disruption, a longer, more biocompatible activation wavelength, and a shorter irradiation time, which reduces non-specific labeling and damage to sensitive biological samples . Researchers primarily use this bromo-functionalized diazirine to create custom photoaffinity probes. The bromine moiety allows for straightforward synthetic attachment to other molecules, effectively turning them into photocrosslinkers . Its aliphatic nature makes it particularly valuable for studying lipid-protein interactions and for incorporating into metabolic labels . This reagent is intended for use by trained researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Key Research Applications: • Probe Development: Synthesis of covalent crosslinking probes for target identification and binding site mapping . • Structural Biology: Protein surface mapping and structural analysis through carbene footprinting and mass spectrometry . • Interaction Studies: Investigation of protein-lipid, protein-protein, and other complex biomolecular interactions . Handling Note: This product requires cold-chain transportation and storage to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

3-(7-bromoheptyl)-3-methyldiazirine

InChI

InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3

InChI Key

VIBALJJLGDFYRB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCCBr

Origin of Product

United States

Photochemical Reactivity and Transient Species Generation from 3 7 Bromoheptyl 3 Methyl 3h Diazirine

Mechanistic Pathways of Photoinduced Nitrogen Extrusion from Diazirines

Upon absorption of ultraviolet radiation, typically around 350-380 nm, 3-(7-bromoheptyl)-3-methyl-3H-diazirine undergoes decomposition, leading to the formation of a carbene and molecular nitrogen. nih.govnih.gov This process can proceed through two principal mechanistic pathways: a direct formation of the carbene and a pathway involving a diazo intermediate. nih.govnih.govresearchgate.net The partitioning between these pathways is influenced by the structure of the diazirine and the reaction conditions. nih.gov

Direct Carbene Formation Pathway

One pathway involves the direct, concerted extrusion of a nitrogen molecule (N₂) upon photoexcitation, yielding a highly reactive carbene intermediate. nih.govnih.govresearchgate.net This process is often considered instantaneous, with the majority of the carbene being formed within picoseconds of the laser pulse. researchgate.net For dialkyldiazirines like this compound, this direct pathway is significant. nih.gov The resulting carbene is a neutral, divalent carbon species with six valence electrons, making it highly electrophilic and reactive. libretexts.org It can readily undergo insertion into various chemical bonds, including C-H, O-H, and N-H bonds. nih.govresearchgate.net

Rearrangement to Diazo Intermediates and Subsequent Carbene Generation

Alternatively, the photoexcited diazirine can first isomerize to a linear diazo compound, which is an intermediate that is isomeric to the parent diazirine. nih.govresearchgate.netresearchgate.net This diazo intermediate can then subsequently lose a nitrogen molecule, either thermally or upon absorption of another photon, to generate the carbene. nih.govnih.gov Recent studies suggest that for alkyl diazirines, the generation of diazo and carbene intermediates often occurs in a sequential manner. nih.govspringernature.com This two-step pathway can be significant, with the diazo intermediate playing a dominant role in the photolysis of some alkyl diazirines. springernature.com The diazo intermediate can also be trapped by reacting with acidic residues, a property that distinguishes it from the less selective carbene. nih.govnih.gov

Characterization of Singlet vs. Triplet Carbene Formation and Interconversion

The carbene generated from the photolysis of this compound can exist in two electronic spin states: singlet and triplet. libretexts.orgrsc.org

Singlet Carbene: In the singlet state, the two non-bonding electrons are paired in the same sp² hybridized orbital. libretexts.org This state is generally formed initially upon photolysis of dialkyldiazirines. rsc.orgstackexchange.com Singlet carbenes are highly reactive and can undergo concerted insertion reactions, which typically retain the stereochemistry of the reactants. libretexts.orgrsc.org

Triplet Carbene: In the triplet state, the two non-bonding electrons are unpaired and reside in different sp² orbitals. libretexts.org While the triplet state is often the ground state for many carbenes, the singlet state is initially produced from dialkyldiazirines. rsc.org The singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. researchgate.netrsc.org Triplet carbenes exhibit diradical character and react in a stepwise manner, which can lead to a loss of stereochemistry. libretexts.orgrsc.org They are also known to react with molecular oxygen. rsc.org

The energy gap between the singlet and triplet states is a crucial factor that determines the carbene's reactivity and subsequent product distribution. rsc.org For dialkyl carbenes, the singlet state is often favored due to hyperconjugation. rsc.org

Influence of Solvent Environment and Molecular Conformation on Photoreactivity

The photochemical reactivity of diazirines is sensitive to the surrounding solvent environment. nih.govnih.gov The polarity of the solvent can influence the kinetics of diazirine depletion and the ratio of carbene to diazoalkane generation. nih.gov For instance, studies on similar diazirines have shown that the rate of photolysis can vary in different solvents, with depletion kinetics ranked in the order of propylene (B89431) carbonate > δ-valerolactone > triacetin (B1683017) > DMSO-d₆. nih.gov

In protic solvents like methanol (B129727), the carbene can react to form ether adducts. nih.gov The solvent can also play a role in trapping diazo intermediates, especially in the presence of acidic species where the diazo compound can be protonated to form a diazonium ion, which is a reactive alkylating agent. nih.govnih.gov The conformation of the diazirine molecule itself, although less studied for simple alkyl diazirines, can also potentially influence the photoreactivity by affecting the efficiency of the electronic transitions and subsequent reaction pathways.

Quantum Yield Determination for Photochemical Decomposition

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules reacted per photon absorbed. The quantum yield for the decomposition of diazirines can be influenced by factors such as the wavelength of irradiation and the solvent. nih.govacs.org

Table 1: Factors Influencing Photochemical Decomposition Efficiency

Factor Observation Potential Impact on this compound
Solvent Polarity Affects diazirine depletion rates and carbene/diazo ratio. nih.gov The choice of solvent can be used to control the reaction rate and product distribution.
Wavelength Combinations of wavelengths (e.g., 365 + 405 nm) can improve carbene generation efficiency. nih.gov Optimizing the irradiation wavelength could maximize the yield of the desired carbene intermediate.

| Temperature | Can influence reaction kinetics. nih.gov | Reaction temperature may need to be controlled for reproducible results. |

Time-Resolved Spectroscopic Studies of Intermediate Lifetimes and Reaction Kinetics

Time-resolved spectroscopy techniques, such as ultrafast laser flash photolysis, are crucial for directly observing the transient intermediates and determining their lifetimes and reaction kinetics. researchgate.net

Studies on similar diazirines have shown that both the diazo intermediate and the singlet carbene can be formed within picoseconds of the laser pulse. researchgate.net The lifetime of the highly reactive methylene (B1212753) carbene in solution is extremely short, on the order of less than 50 picoseconds. researchgate.net The decay of these intermediates can be monitored in real-time, providing valuable data on reaction rates. For example, the production and disappearance of diazo intermediates can be followed using in-line NMR spectroscopy. nih.gov Real-time mass spectrometry has also been employed to monitor the photolysis reaction, allowing for the quantitative evaluation of the reaction mechanism. nih.govspringernature.com

Computational studies, including ab initio direct dynamics trajectory calculations, have complemented experimental findings. These studies suggest that upon photoexcitation to the S₁ state, both diazirine and its diazo isomer can lead to the formation of a singlet carbene on a very short timescale, around 100 femtoseconds. nih.gov

Table 2: Key Transient Species and Their Characteristics

Intermediate Method of Observation Typical Lifetime Key Reactivity
Singlet Carbene Ultrafast IR Spectroscopy researchgate.net < 50 ps (for methylene carbene) researchgate.net Concerted insertion into X-H bonds (X = C, O, N). nih.govresearchgate.net
Diazoalkane In-line NMR Spectroscopy, nih.gov Ultrafast IR Spectroscopy researchgate.net Variable, can be trapped Reacts with acidic residues, nih.gov can be photolyzed to carbene. nih.gov

| Triplet Carbene | Inferred from product studies | Longer than singlet | Stepwise radical-like reactions, reacts with O₂. rsc.orgrsc.org |

Reaction Chemistry of Carbene and Diazo Intermediates Derived from 3 7 Bromoheptyl 3 Methyl 3h Diazirine

Insertion Reactions into Unactivated Carbon-Hydrogen Bonds

The carbene generated from 3-(7-Bromoheptyl)-3-methyl-3H-diazirine is capable of inserting into unactivated carbon-hydrogen (C-H) bonds. This reaction is a hallmark of highly reactive carbenes and represents a powerful method for forming new carbon-carbon bonds under neutral conditions. nih.govnih.gov Upon photolytic extrusion of nitrogen gas from the diazirine, the resulting singlet carbene can readily react with nearby C-H bonds in the substrate or solvent molecules. wikipedia.org

This process is non-selective, meaning the carbene can insert into primary, secondary, and tertiary C-H bonds, although some preference may be observed based on steric and electronic factors. The insertion is a concerted mechanism where the singlet carbene directly inserts into the C-H bond, forming the new C-C and C-H bonds simultaneously. This reactivity is particularly valuable in applications like photoaffinity labeling, where the goal is to covalently modify binding partners in complex biological systems, and in materials science for cross-linking commodity polymers. nih.govescholarship.org

For instance, studies on analogous diazirine compounds have demonstrated significant yields for C-H insertion. Photolysis of 3-trifluoromethyl-3-phenyldiazirine in cyclohexane (B81311) resulted in at least a 50% yield of the C-H insertion product. researchgate.netnih.gov While yields are highly dependent on the specific carbene and the reaction environment, this illustrates the general efficiency of this pathway. The efficiency of C-H insertion can be influenced by the carbene's electronic properties; carbenes derived from electron-rich aryl diazirines, for example, have shown enhanced efficacy in C-H insertion reactions. nih.gov

Precursor CompoundSubstrate/SolventReaction TypeProduct Yield
3-Trifluoromethyl-3-phenyldiazirineCyclohexaneC-H Insertion>50% researchgate.netnih.gov
Generic Alkyl DiazirineGeneric Alkane (R-H)C-H InsertionVaries

Reactivity with Heteroatom-Hydrogen Bonds (N-H, O-H)

Similar to their reactivity with C-H bonds, carbenes derived from this compound readily insert into heteroatom-hydrogen bonds, most notably the N-H bonds of amines and the O-H bonds of alcohols and water. nih.govwikipedia.orgresearchgate.net This type of insertion reaction is typically very fast and efficient, often outcompeting C-H insertion if both types of bonds are available. researchgate.netnih.gov

The mechanism involves the attack of the electrophilic carbene on the non-bonding electron pair of the heteroatom, followed by a rapid proton transfer to form the final insertion product. This reactivity is a key consideration in experimental design, as the presence of protic solvents like water or methanol (B129727) can quench the carbene, reducing the yield of desired C-H insertion or cycloaddition products. wikipedia.org

Quantitative studies on related diazirines highlight the high efficiency of this process. For example, the photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol leads to the formation of the corresponding methyl ether, the product of formal O-H insertion, in a yield greater than 95%. researchgate.netnih.gov This underscores the high propensity of carbenes to react with available O-H bonds.

Precursor CompoundSubstrate/SolventReaction TypeProduct Yield
3-Trifluoromethyl-3-phenyldiazirineMethanolO-H Insertion>95% researchgate.netnih.gov
Generic Alkyl DiazirineAmine (R-NH2)N-H InsertionHigh
Generic Alkyl DiazirineWaterO-H InsertionHigh

Cycloaddition Reactions with Unsaturated Systems

Carbenes generated from this compound can participate in [2+1] cycloaddition reactions with unsaturated systems, such as alkenes (C=C bonds), to form cyclopropane (B1198618) derivatives. researchgate.net This reaction is a fundamental and widely used method for constructing three-membered rings. The stereochemistry of the reaction often depends on the spin state of the carbene. Singlet carbenes typically add to alkenes in a concerted, stereospecific manner, preserving the stereochemistry of the starting alkene.

The utility of diazirines as carbene precursors for cycloadditions has been expanded through biocatalysis. Engineered heme proteins have been shown to catalyze the cyclopropanation of styrenes using aryl diazirines as the carbene source, achieving good yields and diastereoselectivity. nih.gov While this has been demonstrated for aryl diazirines, it opens possibilities for similar enzymatic control over reactions involving aliphatic carbenes. In some cases, with highly unsaturated substrates like alkynes, sequential carbene additions can occur, leading to more complex structures like bicyclobutanes. nih.gov

Carbene SourceUnsaturated SubstrateReaction TypeProduct
Aryl DiazirineStyreneEnzymatic Cyclopropanation1,2-Diphenylcyclopropane nih.gov
Generic CarbeneAlkene[2+1] CycloadditionCyclopropane derivative
P411-Evolved EnzymeAlkyne[2+1] CycloadditionCyclopropene nih.gov

Intramolecular Rearrangements and Side Reactions of Generated Carbenes

The reaction pathway of the carbene derived from this compound is not limited to intermolecular reactions. Several intramolecular processes and side reactions can occur, which can compete with the desired transformations. nih.gov

A primary side reaction begins before carbene formation: the photoisomerization of the diazirine into its linear diazo isomer, 1-bromo-7-diazo-7-methylheptane. nih.govresearchgate.net This diazo compound can also lose nitrogen to form a carbene, but it is generally more stable and less photoreactive than the parent diazirine. researchgate.netnih.gov Under certain conditions, the diazo intermediate can also lead to the formation of carbocations, which react preferentially with nucleophilic residues rather than through insertion. researchgate.net The ratio of direct carbene generation versus isomerization to the diazo compound is dependent on the specific structure of the diazirine. nih.gov

Once the carbene is formed, it can undergo intramolecular rearrangement. For the 7-bromoheptyl-methyl-carbene, potential rearrangements could include 1,2-hydride or 1,2-alkyl shifts to form more stable alkenes, a common pathway for aliphatic carbenes. Another potential side reaction, particularly for triplet state carbenes, is the reaction with molecular oxygen, which typically leads to the formation of the corresponding ketone (8-bromo-2-octanone) as an undesired byproduct. nih.gov

Selectivity of Reactions with Specific Functional Groups or Molecular Architectures

The selectivity of the reactions involving the 7-bromoheptyl-methyl-carbene is governed by a combination of electronic and steric factors, as well as the inherent reactivity of the functional groups present in the substrate. As a highly reactive species, the singlet carbene exhibits low selectivity, readily inserting into various types of X-H bonds (where X = C, O, N). nih.gov

However, a predictable hierarchy of reactivity exists. Insertions into the highly polarized and labile O-H and N-H bonds are generally much faster and more favorable than insertions into stronger, less polarized C-H bonds. evitachem.com Therefore, in a molecule containing both hydroxyl and alkyl groups, the carbene will preferentially react at the O-H bond.

Within C-H bonds, there is often a slight electronic preference for insertion into more electron-rich C-H bonds (tertiary > secondary > primary), although this selectivity is often modest due to the high energy of the carbene intermediate. Steric hindrance can also play a significant role, with less accessible C-H bonds reacting more slowly. The development of enzymatic systems for carbene transfer reactions showcases the potential for exquisite control over selectivity, directing the carbene to a specific site on a substrate that would be difficult to achieve with traditional chemical methods. nih.govnih.gov

Chemical Derivatization and Functionalization Strategies of the Bromoheptyl Moiety

Nucleophilic Substitution Reactions of the Terminal Bromide

The most direct method for functionalizing the bromoheptyl moiety is through nucleophilic substitution, where the bromide ion acts as an excellent leaving group. This approach is widely used to introduce a variety of tags, reporter molecules, and linkers necessary for the construction of functional photoaffinity probes.

The introduction of bioorthogonal handles, such as azides and alkynes, is a cornerstone of modern chemical biology, facilitating the specific and efficient labeling of biomolecules in complex environments. nih.govsemanticscholar.org The terminal bromide of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine can be readily converted into these functional groups.

Azide (B81097) Tags: The azide group can be introduced by reacting the bromoheptyl diazirine with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction proceeds efficiently to yield 3-(7-azidoheptyl)-3-methyl-3H-diazirine. The resulting azido-probe can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are key components of "click chemistry". nih.gov

Alkyne Tags: Similarly, a terminal alkyne can be installed. While direct alkynylation of the alkyl bromide is possible, a common strategy involves substitution with a small nucleophile already containing an alkyne, such as the anion of propargylamine (B41283) or propargyl alcohol. This creates a diazirine probe equipped with a terminal alkyne, ready for CuAAC-mediated ligation with azide-functionalized reporter molecules. nih.govresearchgate.net The use of an alkyne tag on the probe and an azide on the reporter is often preferred as it can lead to lower background labeling of proteins. nih.gov

Amine Tags: An amine tag can be introduced through various methods, including the Gabriel synthesis, which involves substitution with potassium phthalimide (B116566) followed by hydrolysis, or by direct reaction with a large excess of ammonia (B1221849). A more controlled method involves reaction with sodium azide followed by reduction to the primary amine. This amine functionality can then be used for coupling to carboxylic acid-containing molecules via amide bond formation.

Table 1: Nucleophilic Substitution Reactions for Tag Introduction

Starting Material Reagent(s) Solvent Product Functional Group Subsequent Bioorthogonal Reaction
This compound Sodium Azide (NaN₃) DMF Azide (-N₃) CuAAC, SPAAC
This compound Propargylamine Anion THF/DMF Alkyne (-C≡CH) CuAAC

The reactivity of the terminal bromide allows for the direct attachment of reporter molecules or immobilization onto solid supports.

Reporter Molecules: Nucleophilic functional groups (e.g., thiols, phenols, or amines) on reporter molecules such as fluorophores (e.g., coumarins) or affinity tags (e.g., biotin) can displace the bromide to form a stable covalent bond. This one-step conjugation yields a complete photoaffinity probe ready for biological experiments. nih.govresearchgate.net

Solid Supports: For applications like affinity purification, the diazirine probe can be tethered to a solid support. Functionalized supports, such as agarose (B213101) or magnetic beads bearing primary amine or thiol groups, can be reacted with the bromoheptyl diazirine. The immobilized probe can then be used to capture interacting proteins from a cell lysate; after photocrosslinking, non-covalently bound proteins are washed away, and the captured target can be identified.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Advanced Probe Construction

While less common for unactivated alkyl bromides compared to aryl or vinyl halides, palladium-catalyzed cross-coupling reactions represent a powerful strategy for advanced probe construction. researchgate.net These reactions enable the formation of new carbon-carbon bonds, significantly expanding the structural diversity of probes that can be synthesized from the this compound scaffold.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. wikipedia.orglibretexts.org Although challenging with simple alkyl bromides, specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have been developed that can facilitate the coupling of primary alkyl bromides with aryl or vinyl boronic acids. organic-chemistry.org This would allow the heptyl chain to be linked to aromatic or other sp²-hybridized carbon systems, enabling the synthesis of highly tailored molecular probes. The reaction is known to be compatible with the diazirine moiety under optimized conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organohalide. libretexts.orgwikipedia.org Recent advances have demonstrated that even unactivated secondary alkyl bromides can undergo Sonogashira coupling under specific palladium-N-heterocyclic carbene (NHC) catalysis. researchgate.net Applying such methods to this compound would enable the direct attachment of various alkyne-containing fragments, providing a modular route to complex probes. nih.govnih.gov

Click Chemistry Approaches for Site-Specific Functionalization of Probes

Click chemistry, particularly the CuAAC reaction, is a highly efficient and bioorthogonal method used extensively in the functionalization of photoaffinity probes. nih.gov The strategy involves a two-step approach. First, the bromoheptyl diazirine is converted into an azide- or alkyne-containing probe as described in section 5.1.1. This "pre-functionalized" probe is then introduced into a biological system. researchgate.net

Upon UV irradiation, the diazirine generates a reactive carbene that covalently crosslinks to nearby interacting biomolecules. iris-biotech.denih.gov The captured biomolecule is now tagged with the azide or alkyne handle. In the second step, a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary click handle (an alkyne or azide, respectively) is added. The CuAAC reaction then specifically and covalently attaches the reporter to the tagged biomolecule, enabling its detection, visualization, or purification. nih.gov This post-labeling strategy is advantageous as it separates the often-sensitive biological interaction from the potentially disruptive conditions of the labeling reaction.

Design and Synthesis of Multifunctional Diazirine Reagents

The synthetic accessibility and versatile reactivity of this compound make it an excellent starting point for the design of multifunctional reagents. researchgate.net These advanced probes incorporate several key features into a single molecule to perform complex tasks in chemoproteomic experiments. nih.govsemanticscholar.org A typical multifunctional probe designed from this scaffold would contain:

The Diazirine Moiety: For covalent capture of binding partners upon photoactivation. doi.org

A Bioorthogonal Handle: An azide or alkyne group, installed via nucleophilic substitution of the bromide, for subsequent attachment of analytical tags via click chemistry. researchgate.netacs.org

A Ligand or Recognition Moiety: A specific functional group or a reactive handle (like an N-hydroxysuccinimide ester or maleimide) for conjugation to a known ligand, which directs the probe to a specific class of protein targets.

By combining these elements, researchers can create sophisticated tools for target identification and validation, allowing for the covalent capture of a receptor, followed by affinity purification and mass spectrometry-based identification. nih.govresearchgate.net

Applications of 3 7 Bromoheptyl 3 Methyl 3h Diazirine in Advanced Chemical Research Methodologies

Development of Photoaffinity Probes for Investigating Molecular Interactions

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping biomolecular interactions. nih.govnih.gov Probes incorporating a photoreactive group, such as the diazirine in 3-(7-Bromoheptyl)-3-methyl-3H-diazirine, can be used to convert non-covalent interactions into stable covalent bonds upon photoactivation. nih.gov The bromoheptyl chain of this compound provides a convenient linker for attaching it to a ligand of interest, thereby creating a customized photoaffinity probe.

Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring eliminates nitrogen gas to generate a highly reactive carbene intermediate. rsc.org This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds, effectively crosslinking the probe to its interacting partner. nih.govnih.gov It is important to note that alkyl diazirines can also isomerize to a linear diazo intermediate, which preferentially reacts with acidic residues like aspartic and glutamic acid. nih.govresearchgate.net

Strategies for Covalent Labeling of Biomolecular Targets

The design of a photoaffinity probe using this compound would involve coupling the bromoheptyl end to a molecule of interest, such as a drug candidate, metabolite, or peptide. This creates a bifunctional probe that retains the binding affinity of the parent molecule while carrying the latent photoreactive group.

The general strategy for covalent labeling involves:

Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target.

Photoactivation: The sample is irradiated with UV light to generate the carbene intermediate from the diazirine ring.

Covalent Crosslinking: The highly reactive carbene forms a covalent bond with the target biomolecule at or near the binding site. nih.gov

This process effectively "traps" the interaction, allowing for subsequent identification and analysis of the labeled biomolecule. The choice of an alkyl diazirine is advantageous due to its small size, which minimizes steric hindrance that could interfere with the natural interaction being studied. researchgate.net

Methodologies for Identifying Binding Sites and Interaction Interfaces

Once a biomolecular target is covalently labeled using a this compound-based probe, various methodologies can be employed to identify the specific binding site. A common approach involves the following steps:

Isolation of the Labeled Protein: The covalently linked protein-probe complex is isolated, often using techniques like affinity chromatography if the probe includes a purification tag.

Proteolytic Digestion: The isolated protein is digested into smaller peptide fragments using enzymes such as trypsin.

Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by mass spectrometry. The peptide fragment that is covalently attached to the photoaffinity probe will exhibit a characteristic mass shift corresponding to the mass of the remnants of the probe.

Tandem MS (MS/MS) Sequencing: The modified peptide is then subjected to tandem mass spectrometry to determine its amino acid sequence, thereby pinpointing the exact location of the covalent modification and, by extension, the binding site. nih.gov

This powerful combination of photoaffinity labeling and mass spectrometry provides high-resolution information about molecular interaction interfaces. nih.gov

Use in Investigating Protein-Protein and Protein-Nucleic Acid Interactions

The application of this compound can be extended to the study of protein-protein and protein-nucleic acid interactions. In this context, the diazirine moiety can be incorporated into one of the interacting partners to probe its binding interface with the other.

For studying protein-protein interactions , the diazirine group could be introduced into a "bait" protein. Upon interaction with a "prey" protein and subsequent photoactivation, the carbene generated will crosslink the two proteins. Subsequent analysis by techniques such as SDS-PAGE and mass spectrometry can identify the interacting partner and the site of crosslinking. researchgate.net

Similarly, for investigating protein-nucleic acid interactions , a diazirine-modified nucleoside can be incorporated into a DNA or RNA probe. researchgate.net This allows for the identification of proteins that bind to specific nucleic acid sequences and the mapping of their binding sites on the nucleic acid.

Application in Membrane Protein Topography and Lipid Microdomain Studies

The hydrophobic nature of the heptyl chain in this compound makes it particularly suitable for studying membrane proteins and their lipid environment. When incorporated into a lipid molecule, it can serve as a photoactivatable lipid probe. acs.org

These probes can be used to:

Investigate Lipid Microdomains: Photoactivatable lipids can be used to study the organization of lipids in the cell membrane, including the characterization of lipid rafts. mdpi.comnih.govnih.gov Upon photoactivation, these probes can crosslink to neighboring lipids and proteins within their immediate microenvironment, allowing for the identification of components of these specialized membrane domains.

Exploitation in Polymer Chemistry for Crosslinking and Functionalization of Materials

The ability of carbenes generated from diazirines to insert into C-H bonds makes them excellent crosslinking agents for polymers. nih.govucsb.edu this compound, or derivatives thereof, can be used to modify and crosslink a wide range of polymeric materials, including those that lack traditional functional groups for crosslinking. acs.orgacs.org

The process typically involves blending the diazirine compound with the polymer and then activating it with heat or UV light. The resulting carbene insertion reactions create covalent bonds between polymer chains, leading to a crosslinked network with enhanced mechanical and thermal properties. nih.govucsb.edu

Furthermore, the bromoheptyl group offers a handle for the functionalization of polymer surfaces. The diazirine end can be used to covalently attach the molecule to the polymer surface, leaving the bromo group available for further chemical modification. This allows for the introduction of new functionalities onto the material's surface. uvic.ca

Integration into Mechanistic Studies of Organic and Organometallic Reactions

Diazirines are valuable precursors for the generation of carbenes under mild conditions, making them useful tools for mechanistic studies in organic and organometallic chemistry. nih.govresearchgate.netacs.org The photolytic or thermal decomposition of this compound would generate a specific alkyl carbene, allowing for the investigation of its reactivity and insertion preferences. nih.govsnnu.edu.cn

By studying the products of carbene insertion reactions with various substrates, chemists can gain insights into the electronic and steric factors that govern these transformations. researchgate.netresearchgate.net In organometallic chemistry, diazirines can be used to generate carbene ligands in situ for the synthesis and study of metal-carbene complexes. nih.gov

Advanced Spectroscopic and Analytical Characterization of Diazirine Structures and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diazirine-containing molecules. It provides detailed information about the chemical environment of magnetically active nuclei.

While specific NMR data for "3-(7-Bromoheptyl)-3-methyl-3H-diazirine" is not extensively published, the expected chemical shifts can be predicted based on the analysis of structurally similar aliphatic diazirines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl and bromoheptyl groups. The methyl protons directly attached to the diazirine ring would likely appear as a singlet in the upfield region. The protons of the heptyl chain would exhibit complex multiplets, with the chemical shifts influenced by their proximity to the bromine atom and the diazirine ring. The methylene (B1212753) group adjacent to the bromine atom (α-CH₂) would be the most downfield-shifted signal within the heptyl chain due to the deshielding effect of the halogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The carbon atom of the diazirine ring is expected to have a characteristic chemical shift. The carbon of the methyl group will appear in the aliphatic region. The carbons of the bromoheptyl chain will show distinct signals, with the carbon directly bonded to the bromine atom being significantly shifted downfield.

For illustrative purposes, the table below presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in similar aliphatic diazirine and bromoalkane structures.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH ₃-Diazirine~1.0-1.5 (singlet)~19-25
C -DiazirineN/A~23-30
-C H₂-Br~3.3-3.6 (triplet)~32-40
-C H₂- (alkyl chain)~1.2-1.8 (multiplets)~25-35

Note: These are approximate ranges and can vary based on the solvent and the specific molecular structure.

¹⁹F NMR Spectroscopy: While not directly applicable to "this compound," ¹⁹F NMR is a powerful tool for characterizing fluorinated diazirines. It offers high sensitivity and a wide chemical shift range, making it invaluable for studying trifluoromethyl-substituted diazirines, which are common photoaffinity labeling agents. rsc.org

Hyperpolarized NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), have emerged as powerful methods for studying unstable intermediates in diazirine photochemistry. These techniques can enhance NMR signals by several orders of magnitude, enabling the detection of transient species like carbenes and diazo compounds that are formed upon photolysis of diazirines. This provides invaluable mechanistic insights into the photoreactions of these compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺), is expected, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

The fragmentation of the molecule under mass spectrometry conditions would likely involve several key pathways:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of 79 or 81 mass units.

Alpha-cleavage: Fragmentation of the bond adjacent to the diazirine ring is a common pathway for such compounds.

Cleavage of the alkyl chain: The heptyl chain can undergo fragmentation at various points, leading to a series of smaller alkyl fragments.

The following table outlines some of the expected key fragments in the mass spectrum of "this compound".

Fragment Description Expected m/z
[C₈H₁₅N₂Br]⁺Molecular Ion(based on exact mass)
[C₈H₁₅N₂]⁺Loss of Bromine(M - 79/81)
[C₇H₁₄Br]⁺Loss of CH₃N₂(M - 43)
[C₄H₉]⁺Butyl cation57 (often a base peak in alkyl chains)
[CH₃-C(N₂)]⁺Methyl diazirine fragment(specific to diazirine structure)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Kinetics

UV-Vis spectroscopy is used to study the electronic transitions within the diazirine molecule and is crucial for understanding its photophysical properties and photochemical reactivity. Aliphatic diazirines typically exhibit a weak absorption band in the near-UV region, which is attributed to the n → π* transition of the N=N double bond. wikipedia.org This absorption is responsible for the photoactivity of diazirines, as irradiation at this wavelength leads to the extrusion of nitrogen gas and the formation of a highly reactive carbene. wikipedia.org

The kinetics of the photodecomposition of "this compound" can be monitored by following the decrease in the characteristic UV-Vis absorption band over time upon irradiation. This allows for the determination of the quantum yield of the photoreaction and provides insights into the stability of the compound under UV light. While a specific spectrum for the target compound is not available, aliphatic diazirines generally show a λmax in the range of 350-380 nm. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the various bonds present in the molecule. Key vibrational modes include:

C-H stretching: In the region of 2850-3000 cm⁻¹ for the alkyl C-H bonds.

N=N stretching: The diazirine ring's N=N stretch is a characteristic feature, though its intensity can be weak. nasa.gov

C-Br stretching: A strong absorption in the fingerprint region, typically between 515-690 cm⁻¹, is indicative of the carbon-bromine bond. orgchemboulder.com

CH₂ bending: Vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The N=N stretching vibration of the diazirine ring, for instance, can sometimes be more readily observed in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for "this compound".

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H stretch (alkyl)2850-3000IR, Raman
N=N stretch (diazirine)~1550-1650IR, Raman
C-H bend (alkyl)~1375-1470IR, Raman
C-Br stretch515-690IR, Raman

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Product Isolation

Chromatographic techniques are indispensable tools for the analysis and purification of synthetic compounds, including photoreactive probes like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing the purity of the final compound and reaction intermediates, while preparative column chromatography is essential for their isolation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for the analytical assessment of non-volatile and thermally sensitive molecules such as alkyl diazirines. Its high resolution allows for the accurate determination of purity and the detection of trace impurities from starting materials or side reactions. For diazirine-based photoaffinity probes, reverse-phase HPLC (RP-HPLC) is commonly employed.

Detailed research on analogous diazirine probes provides a robust framework for the analytical conditions applicable to this compound. A typical method involves a C18 stationary phase, which effectively separates compounds based on their hydrophobicity. nih.gov Detection is commonly performed using a UV detector at wavelengths of 214 and 254 nm, where the diazirine chromophore or other parts of the molecule may absorb light. nih.gov

A gradient elution is often necessary to resolve compounds with differing polarities, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile. nih.gov The addition of a modifier such as trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks and improve resolution by suppressing the ionization of acidic or basic functional groups. nih.gov Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) is a powerful extension of the technique, providing simultaneous purity analysis and mass confirmation of the target compound and any byproducts. nih.govnih.govnih.gov

Table 1: Representative Analytical HPLC and LC-MS Conditions for Diazirine Probe Analysis This table is based on established methods for similar diazirine-containing photoaffinity probes. nih.gov

ParameterConditionReference
InstrumentShimadzu Prominence HPLC System or equivalent nih.gov
ColumnPhenomenex Gemini C18 (110 Å, 5 µm, 250 x 4.60 mm) nih.gov
Mobile Phase AWater/Acetonitrile (95:5) with 0.1% TFA nih.gov
Mobile Phase BAcetonitrile/Water (95:5) with 0.1% TFA nih.gov
Flow Rate1.0 mL/min nih.gov
Gradient0-100% B over 28 minutes, followed by re-equilibration nih.gov
DetectorUV at 214 nm and 254 nm nih.gov
Coupled DetectorQuadrupole Mass Spectrometer (for LC-MS) nih.gov

Product Isolation via Column Chromatography

For the isolation of this compound on a preparative scale following synthesis, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the desired product from unreacted starting materials, reagents, and side products. nih.govnih.gov The choice of mobile phase, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is critical. nih.govnih.govrsc.org By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing polarity, allowing for the collection of the pure product in fractions. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC).

Table 2: Example Flash Chromatography Conditions for Diazirine Purification Based on purification schemes for synthetic precursors and analogues of alkyl-diazirines. nih.gov

Purification StageStationary PhaseMobile Phase (Gradient)Reference
Intermediate PurificationSilica Gel (20–40 µm)0–50% Ethyl Acetate in Hexane nih.gov
Final Product PurificationSilica Gel (20–40 µm)0–20% Ethyl Acetate in Hexane nih.gov

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. The utility of GC for analyzing alkyl diazirines like this compound is conditional upon the compound's thermal stability. Some diazirines are known to decompose at elevated temperatures, which are typical for GC inlets and ovens. islandscholar.ca Studies on some diazirine compounds have indicated thermal stability up to 88-100°C, while others decompose at temperatures above 120°C. islandscholar.canih.gov This suggests that a carefully developed GC method with a controlled temperature profile is necessary to prevent on-column degradation.

A hypothetical GC method for this compound would involve a capillary column coated with a non-polar or mid-polarity stationary phase. The oven temperature would start low and be ramped up cautiously, ensuring the maximum temperature does not exceed the decomposition threshold of the diazirine ring. A Flame Ionization Detector (FID) would be suitable for detection, as it offers high sensitivity for organic compounds.

Table 3: Hypothetical GC Parameters for Analysis of this compound This table presents a scientifically plausible method, as specific literature data for GC analysis of this exact compound is not available.

ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Carrier GasHelium or Hydrogen
Inlet Temperature≤120°C (to prevent thermal decomposition)
Oven ProgramStart at 60°C, ramp at 10°C/min to 115°C, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature250°C

Computational and Theoretical Investigations of 3 7 Bromoheptyl 3 Methyl 3h Diazirine Chemistry

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the stability and reactivity of the diazirine ring. For dialkyldiazirines, theoretical investigations reveal that the central carbon atom can be described as sp²-hybridized. nih.gov This hybridization is crucial as it influences the geometry and the electronic properties of the three-membered ring. nih.gov

Molecular Orbital (MO) analysis provides insight into the photochemical behavior of the molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

HOMO : The HOMO in dialkyldiazirines is typically associated with the non-bonding lone pair electrons of the nitrogen atoms. acs.org

HOMO-1 : The orbital just below the HOMO is often the N=N π-bonding MO. thieme-connect.com

LUMO : The LUMO is generally the N=N π* antibonding orbital. thieme-connect.com

Photoactivation of the diazirine, typically around 365 nm, promotes an electron from a non-bonding orbital (n) to the π* orbital of the N=N bond. thieme-connect.comnih.gov This n → π* transition weakens the N=N bond, initiating the decomposition pathway that leads to carbene formation. thieme-connect.com Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, with basis sets like 6-311G(d,p), are commonly employed for these calculations. thieme-connect.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Dialkyldiazirine Calculated via DFT
Molecular OrbitalDescriptionTypical Energy (eV)
LUMON=N π* (antibonding)+1.5 to +2.5
HOMONitrogen lone pairs (n)-6.0 to -7.0
HOMO-1N=N π (bonding)-8.0 to -9.0

Reaction Pathway Modeling and Transition State Identification for Photoreactivity

Upon photoexcitation, 3-(7-bromoheptyl)-3-methyl-3H-diazirine is expected to undergo photolysis to generate a highly reactive carbene intermediate and molecular nitrogen. lifechemicals.com Computational modeling is essential for elucidating the intricate details of this process. The photoreaction can proceed through several potential pathways, including the formation of a linear diazo isomer as an intermediate. nih.govspringernature.com

Recent studies on alkyl diazirines suggest a two-step pathway where the diazirine first isomerizes to a diazo intermediate upon absorbing a photon. nih.govspringernature.com This diazo intermediate can then absorb a second photon or, under certain conditions, react directly before transforming into the final carbene species. nih.gov

Theoretical methods are used to map the potential energy surface of the reaction. This involves:

Locating Stationary Points : Identifying the structures of the ground-state reactant, intermediates (like the diazo compound), transition states, and products (carbene and N₂).

Calculating Activation Energies : Determining the energy barriers for key steps, such as the isomerization to the diazo intermediate and the final extrusion of nitrogen to form the carbene. nasa.gov

Identifying Transition States : A transition state is a first-order saddle point on the potential energy surface. Its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nasa.gov

For dialkyldiazirines, the generated carbene is typically in the singlet state due to the hyperconjugative stabilization from the alkyl groups. nih.gov This singlet carbene is highly reactive and can readily insert into C-H, O-H, and N-H bonds in its vicinity. rsc.org

Table 2: Hypothetical Calculated Energies for the Photoreactive Pathway of a Dialkyldiazirine
SpeciesDescriptionRelative Energy (kcal/mol)
Diazirine (Ground State)Starting material0.0
Transition State 1 (Isomerization)Barrier to diazo intermediate+45 to +55
Diazo IntermediateIsomeric intermediate+20 to +30
Transition State 2 (N₂ Extrusion)Barrier to carbene formation+5 to +15 (from diazo)
Carbene + N₂Final products-20 to -30

Conformational Analysis and Energy Minimization Studies of the Bromoalkyl Chain

The long, flexible 7-bromoheptyl chain of the molecule can adopt numerous conformations, which can influence its physical properties and its interactions with other molecules. Conformational analysis aims to identify the most stable, low-energy arrangements of this chain.

Computational studies typically involve a systematic search of the conformational space. This is achieved by systematically rotating the dihedral angles along the single bonds of the alkyl chain. For each conformation, a geometry optimization and energy minimization calculation is performed to find the nearest local energy minimum. nih.gov The result is a potential energy surface that maps the energy of the molecule as a function of its geometry.

The global minimum on this surface represents the most stable conformation of the molecule. These studies can reveal whether the chain prefers a linear, extended conformation or a more folded, compact structure. Such calculations are crucial for understanding how the molecule might fit into a binding site or orient itself within a lipid bilayer.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are highly effective at predicting various spectroscopic properties, providing a means to validate experimental data and interpret spectra.

UV-Visible Spectroscopy : The absorption wavelength (λmax) associated with the n → π* transition of the diazirine ring can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations yield the electronic excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For typical dialkyldiazirines, the predicted λmax is in the range of 350-380 nm.

Vibrational (Infrared) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending modes of the various bonds (e.g., C-H, C-N, N=N, C-Br). The calculated IR spectrum can be compared with experimental data to confirm the molecular structure and the presence of the diazirine ring.

Table 3: Sample Predicted Spectroscopic Data for a Generic Dialkyldiazirine
Spectroscopic MethodPropertyPredicted ValueComputational Method
UV-Visibleλmax (n → π*)~360 nmTD-DFT/B3LYP
InfraredN=N Stretch~1550-1650 cm⁻¹DFT/B3LYP
InfraredC-Br Stretch~550-650 cm⁻¹DFT/B3LYP

Molecular Dynamics Simulations for Environmental and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of the molecule over time and its interactions with a larger environment, such as a solvent or a biological system. researchgate.net

In an MD simulation, the molecule is placed in a simulated "box" filled with solvent molecules (e.g., water) or other relevant components. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of each atom over time.

For this compound, MD simulations can provide insights into:

Solvation : How water or other solvent molecules arrange themselves around the polar diazirine head and the nonpolar bromoalkyl tail.

Conformational Dynamics : How the bromoheptyl chain flexes and moves in a solution, providing a dynamic picture that complements the static view from energy minimization studies.

Membrane Interaction : How the molecule inserts into and orients within a simulated lipid bilayer, which is critical for its application in photoaffinity labeling of membrane proteins.

For studying the photoreaction itself within a complex environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. nih.gov In this approach, the reactive part of the molecule (the diazirine ring) is treated with high-level quantum mechanics, while the surrounding environment (the alkyl chain, solvent, protein) is treated with classical molecular mechanics, providing a balance between accuracy and computational cost. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 3-(7-Bromoheptyl)-3-methyl-3H-diazirine, and how can purity be optimized?

The synthesis typically involves bromoalkylation of diazirine precursors. A common approach is reacting a diazirine alcohol (e.g., 3-methyl-3H-diazirin-3-ol) with 1,7-dibromoheptane under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in cold methanol yields >95% purity. NMR monitoring (e.g., disappearance of the -OH peak at δ 1.5–2.0 ppm) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the diazirine methyl group (δ ~1.2–1.4 ppm for ¹H; δ ~25–30 ppm for ¹³C) and the bromoheptyl chain (δ ~3.4 ppm for Br-CH₂).
  • IR : Diazirine C=N stretch at ~1600–1650 cm⁻¹ and C-Br stretch at ~550–600 cm⁻¹.
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 278.07 (calculated for C₁₀H₁₈BrN₂) .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, light-protected vials under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles, as the diazirine ring is sensitive to thermal and photolytic degradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the photochemical activation of this diazirine derivative?

Upon UV irradiation (330–370 nm), the diazirine ring undergoes ring-opening to generate a carbene intermediate, which can insert into C-H or X-H (X = O, N) bonds. Computational studies (DFT at B3LYP/6-31G* level) suggest a singlet carbene pathway with an activation energy of ~45 kcal/mol. Competing pathways (e.g., dimerization) are minimized by steric hindrance from the methyl and bromoheptyl groups .

Q. How can computational modeling optimize its use in photoaffinity labeling?

Molecular dynamics (MD) simulations (e.g., using GROMACS) predict spatial accessibility of the bromoheptyl chain for conjugating biomolecules (e.g., proteins). Quantum mechanical calculations (e.g., COSMO-RS) guide solvent selection to balance carbene lifetime and labeling efficiency. Software like COMSOL Multiphysics integrates these models for predictive experimental design .

Q. What experimental design strategies address low yields in diazirine-based probe synthesis?

  • Factorial design : Optimize variables (e.g., solvent polarity, UV exposure time) using a 2³ factorial matrix to identify interactions affecting yield.
  • DoE (Design of Experiments) : Central composite design (CCD) resolves non-linear relationships between reaction temperature (20–60°C) and catalyst loading (0.1–1.0 eq). Response surface methodology (RSM) maximizes yield (up to 72%) while minimizing byproducts .

Q. How to resolve contradictions in reported carbene insertion efficiencies?

Discrepancies arise from solvent-dependent carbene lifetimes. In hydrophobic environments (e.g., toluene), carbene half-life extends to ~2 ms, increasing insertion efficiency (70–80%). In polar solvents (e.g., DMSO), rapid quenching reduces efficiency to <30%. Validate using time-resolved spectroscopy (laser flash photolysis) .

Q. What are the challenges in quantifying diazirine photolysis byproducts?

Major byproducts include diazo compounds and aldehydes. LC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid) and MRM transitions (m/z 278 → 201 for the parent ion; m/z 150 → 105 for aldehyde byproducts) enables quantification. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. What safety protocols are critical for handling this brominated diazirine?

  • Ventilation : Use fume hoods for synthesis and photolysis steps due to volatile bromoalkane byproducts.
  • PPE : Wear nitrile gloves and UV-blocking goggles during photochemical steps.
  • Waste disposal : Quench residual carbenes with ethanol before aqueous neutralization .

Q. How can this compound be integrated into multifunctional probes for structural biology?

Conjugate the bromoheptyl chain to biomolecules (e.g., lipids, peptides) via nucleophilic substitution (e.g., with thiols or amines). Couple with mass spectrometry cleavable linkers (e.g., disulfide bonds) for target identification. A case study achieved 90% labeling efficiency in membrane protein studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.